N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-phenoxyaniline
Description
This compound features a hybrid heterocyclic core: a 6-chloroimidazo[2,1-b][1,3]thiazole scaffold linked via a methylene bridge to a 4-phenoxyaniline moiety. The imidazothiazole system is known for its electron-deficient aromaticity due to the chloro substituent at the 6-position, which enhances electrophilic reactivity.
Properties
IUPAC Name |
1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-(4-phenoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-17-16(22-10-11-24-18(22)21-17)12-20-13-6-8-15(9-7-13)23-14-4-2-1-3-5-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZNYKRUEKWCDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=C(N=C4N3C=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-phenoxyaniline typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often starts with the cyclization of a suitable thioamide and an α-halo ketone under basic conditions to form the imidazo-thiazole ring.
Chlorination: The imidazo-thiazole intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Condensation with 4-Phenoxyaniline: The chlorinated imidazo-thiazole is then condensed with 4-phenoxyaniline in the presence of a base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyaniline moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the imidazo-thiazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the imidazo-thiazole ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Oxidized derivatives of the phenoxyaniline moiety.
Reduction: Reduced forms of the imidazo-thiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-phenoxyaniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. Its ability to interact with biological targets, such as enzymes and receptors, is of particular interest for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-phenoxyaniline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it can induce apoptosis in cancer cells by interacting with cellular signaling pathways.
Comparison with Similar Compounds
Core Heterocycle Modifications
The 6-chloroimidazo[2,1-b][1,3]thiazole moiety is a critical feature. Key comparisons include:
Key Insight: The chloro substituent in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., with amines or thiols) . In contrast, methyl or cyano substituents alter solubility and binding interactions.
Aniline Substituent Variations
The 4-phenoxyaniline group distinguishes the target compound from analogs with simpler aniline derivatives:
Key Insight: The 4-phenoxy group in the target compound likely reduces solubility in polar solvents compared to methoxy or chloro analogs but improves binding affinity in hydrophobic environments.
Research Implications
While direct pharmacological data for the target compound is absent in the provided evidence, structural trends suggest:
Electron-Deficient Cores : Chloro-substituted imidazothiazoles exhibit enhanced reactivity for further functionalization .
Solubility Trade-offs: Bulky phenoxy groups may limit aqueous solubility but improve membrane permeability .
Biological Potential: Analogous compounds with pyrimido-benzothiazole cores show promise as kinase inhibitors or antimicrobial agents, suggesting similar applications for the target compound .
Biological Activity
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-phenoxyaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Chemical Formula : C₁₈H₁₂ClN₃OS
- Molecular Weight : 296.18 g/mol
- CAS Number : 241132-36-5
| Property | Value |
|---|---|
| Molecular Weight | 296.18 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
This compound is primarily studied for its interaction with various biological targets. It exhibits activity as a potential agonist for serotonin receptors, particularly the 5-HT6 receptor. Research indicates that compounds with similar structures can modulate neurotransmitter levels, influencing conditions such as anxiety and depression .
Pharmacological Effects
- Neurotransmitter Modulation : The compound has been shown to increase GABA levels in the rat frontal cortex, which may contribute to its anxiolytic effects .
- Selective Activity : It demonstrates selectivity across a range of receptors and ion channels, making it a candidate for further exploration in the treatment of psychiatric disorders .
- Potential Anticancer Properties : Preliminary studies suggest that imidazo-thiazole derivatives may possess anticancer activity by inducing apoptosis in cancer cell lines.
Study 1: Serotonin Receptor Agonism
In a study published in Journal of Medicinal Chemistry, researchers identified N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine as a potent agonist of the 5-HT6 receptor with a Ki value of 2 nM and an EC50 of 6.5 nM. This highlights the potential of related compounds to influence serotonin pathways effectively .
Study 2: Anticancer Activity
A recent investigation into imidazo-thiazole derivatives found that these compounds could inhibit cell proliferation in various cancer cell lines. The study demonstrated that this compound could induce apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-phenoxyaniline, and how are intermediates characterized?
- Methodological Answer : A multi-step synthesis involving condensation reactions is commonly employed. For example, imidazo-thiazole intermediates are synthesized via diazenyl coupling (e.g., reacting benzaldehyde derivatives with substituted anilines) followed by cyclization with mercaptoacetic acid . Key intermediates, such as methanamine derivatives, are characterized using IR, ¹H/¹³C NMR, and mass spectrometry to confirm structural integrity before proceeding to the final product .
Q. How should solubility and stability be optimized for in vitro and in vivo studies involving this compound?
- Methodological Answer : Solubility in DMSO (e.g., ~12.5 mg/mL for in vitro use) is critical. For in vivo formulations, prepare a stock solution in DMSO, then dilute with PEG300, Tween 80, and ddH₂O to achieve ≥1.25 mg/mL working concentrations. Storage at -20°C (powder) or -80°C (solutions) ensures stability .
Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?
- Methodological Answer : FT-IR confirms functional groups (e.g., C=N stretches at ~1600 cm⁻¹). ¹H/¹³C NMR identifies aromatic protons and methylene linkages, while UV-Vis spectroscopy assesses electronic transitions. Theoretical calculations (e.g., DFT) validate experimental spectral data .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer : Use statistical experimental design (e.g., factorial or response surface methods) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, N,N-dimethylformamide (DMF) is effective for cyclization reactions involving thiazolidinones . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR bands) during structural elucidation?
- Methodological Answer : Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. For ambiguous NMR signals, employ 2D techniques (COSY, HSQC) to assign proton-carbon correlations. Compare experimental IR bands with DFT-simulated vibrational spectra to identify discrepancies arising from tautomerism or crystal packing .
Q. How can pharmacological screening be designed to evaluate bioactivity while minimizing resource expenditure?
- Methodological Answer : Prioritize in silico docking studies to predict binding affinity to target proteins (e.g., antimicrobial enzymes). Follow with in vitro assays (e.g., MIC tests for antimicrobial activity) using stepwise dilutions. Reference compounds with known activity (e.g., thiadiazoline derivatives) should be included to validate assay conditions .
Q. What computational approaches are recommended for studying reaction mechanisms involving this compound?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and reaction pathways. Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, while solvent effects can be simulated using polarizable continuum models (PCM). Pair computational results with kinetic studies (e.g., monitoring reaction progress via HPLC) .
Q. How do structural modifications (e.g., substituting the phenoxy group) impact physicochemical properties and bioactivity?
- Methodological Answer : Replace the 4-phenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents and assess changes in LogP (lipophilicity) via shake-flask methods. Bioactivity shifts can be correlated with Hammett constants (σ) to quantify electronic effects. For example, fluorinated analogs may enhance metabolic stability .
Critical Analysis of Contradictions
- vs. : While reports thiazolidinone synthesis via mercaptoacetic acid cyclization, highlights alternative routes using chloroacetyl chloride. Researchers should compare activation energies (DFT) to determine the most thermodynamically favorable pathway .
- vs. : Solubility data in assumes DMSO as the primary solvent, whereas emphasizes aqueous compatibility for spectroscopic studies. Pre-formulation studies (e.g., Hansen solubility parameters) are advised to reconcile these differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
